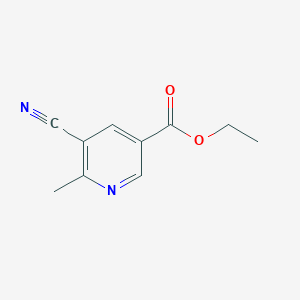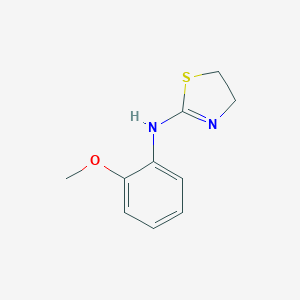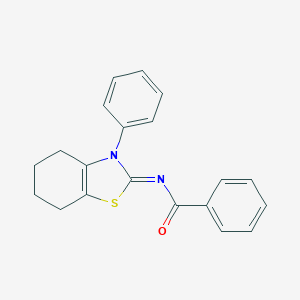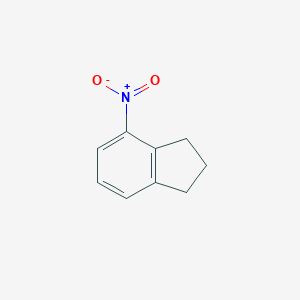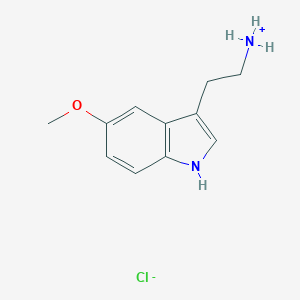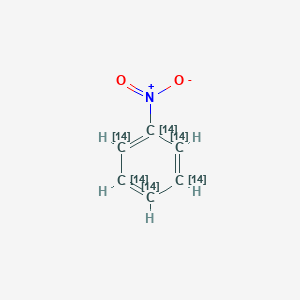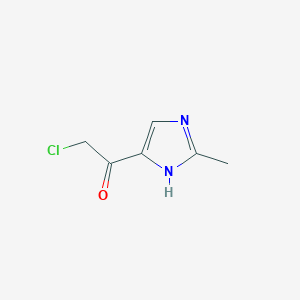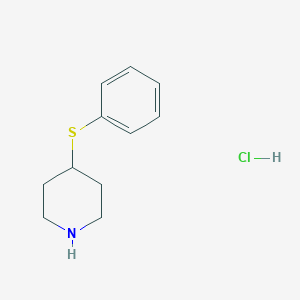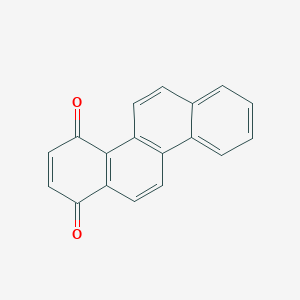
1,4-Chrysenequinone
Overview
Description
Chrysene-1,4-dione is a member of phenanthrenes.
Scientific Research Applications
Enzymatic Reduction : A study titled "Purification and Characterization of a 1,4-Benzoquinone Reductase from the Basidiomycete Phanerochaete chrysosporium" by Brock, Rieble, and Gold (1995) in Applied and Environmental Microbiology discusses the enzyme 1,4-benzoquinone reductase from Phanerochaete chrysosporium, which catalyzes the reduction of several quinones using NADH or NADPH as electron donors. This has implications in enzymatic studies and bioremediation (Brock, Rieble, & Gold, 1995).
DNA Interaction : Jackson and Barton (2000) in Biochemistry report that 5,6-chrysenequinone diimine complexes of rhodium(III) can specifically recognize mismatched base pairs in DNA, influenced by the destabilization of the DNA helix. This finding is significant in the field of DNA research and genetic engineering (Jackson & Barton, 2000).
Natural Product Biosynthesis : The paper "Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants" by Widhalm and Rhodes (2016) in Horticulture Research highlights the synthesis of specialized 1,4-naphthoquinones in horticultural plants. These compounds play roles in plant interactions and have potential as drug scaffolds (Widhalm & Rhodes, 2016).
Chemical Synthesis : Bogdanov et al. (2005) in Mendeleev Communications describe the reaction of 1,4-Chrysenequinone with phenylacetylene and phosphorus trichloride, forming a new phosphorus heterocycle. This study contributes to the field of organic synthesis and the development of new compounds (Bogdanov et al., 2005).
Photoreaction : Xu et al. (2004) in Polycyclic Aromatic Compounds discuss the photochemical reaction of chrysene under UVA light in acetonitrile/water, yielding chrysenequinones. This research provides insights into the behavior of aromatic hydrocarbons under UV irradiation (Xu et al., 2004).
Green Chemistry : The paper "Photooxygenations of 1-naphthols: an environmentally friendly access to 1,4-naphthoquinones" by Suchard et al. (2006) in Tetrahedron illustrates the synthesis of 1,4-naphthoquinones through photooxygenation, which aligns with the principles of 'Green Photochemistry' (Suchard et al., 2006).
Potential in Cancer Research : Lindsey et al. (2004) in Biochemistry report that 1,4-benzoquinone is a potent topoisomerase II poison, surpassing the efficacy of the anticancer drug etoposide in vitro. This indicates its potential application in cancer research (Lindsey et al., 2004).
Carcinogenic Potential : According to Hiraku and Kawanishi (1996) in Cancer research, 1,4-benzoquinone and hydroquinone can induce DNA damage through H2O2 generation in cells, leading to apoptosis and potentially carcinogenesis (Hiraku & Kawanishi, 1996).
Biodegradation Studies : Hadibarata, Tachibana, and Itoh (2009) in Journal of hazardous materials explored the biodegradation of chrysene by Polyporus sp. S133, noting a 65% degradation rate in 30 days, producing chrysenequinone and other metabolites. This is significant for environmental bioremediation (Hadibarata, Tachibana, & Itoh, 2009).
Mechanism of Action
Target of Action
The primary target of 1,4-Chrysenequinone is the Aryl Hydrocarbon Receptor (AhR) . AhR is a cytoplasmic receptor and transcription factor that is activated by binding to corresponding ligands . It plays a crucial role in the regulation of innate and adaptive immunity .
Mode of Action
This compound acts as an activator of AhR . It shows significant AhR ligand activity, with concentration equivalent with 25% of TCDD max (ECTCDD25s) of 9.7 nM and 1.9 μM in yeast and mouse hepatoma cell systems, respectively . This interaction with AhR leads to the activation of various genes, thereby transmitting relevant information by binding to DNA .
Biochemical Pathways
The activation of AhR by this compound affects various biochemical pathways. AhR is known to regulate the transcriptional expression of genes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
The activation of AhR by this compound leads to significant changes at the molecular and cellular levels. It has been observed that this compound can lead to a more severe inflammatory response in certain conditions . For instance, it was used to produce a strong response in macrophages of FcgRIIb-/- mice, leading these mice to develop lupus-like features .
Safety and Hazards
When handling 1,4-Chrysenequinone, one should avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
1,4-Chrysenequinone interacts with various enzymes and proteins. It acts as an activator for the Aryl Hydrocarbon Receptor (AhR), a protein that plays a crucial role in the regulation of biochemical reactions . The nature of this interaction involves the binding of this compound to the AhR, which can influence the receptor’s activity.
Cellular Effects
It is known that the compound can influence cell function through its interaction with the AhR . This can potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as the AhR . This can lead to changes in gene expression and potentially influence enzyme activity. The exact mechanism of action of this compound remains to be fully elucidated.
Properties
IUPAC Name |
chrysene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-16-9-10-17(20)18-14-6-5-11-3-1-2-4-12(11)13(14)7-8-15(16)18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKIKBNUWJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143571 | |
| Record name | 1,4-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-16-1 | |
| Record name | 1,4-Chrysenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-Chrysenequinone interact with its target and what are the downstream effects?
A1: this compound exhibits antiestrogenic activity by binding to the estrogen receptor-α (ERα) []. This binding interaction disrupts the normal function of ERα, potentially interfering with estrogen-regulated processes. Additionally, this compound can activate the aryl hydrocarbon receptor (AhR) [, , ], a cellular sensor for environmental pollutants. This activation leads to the induction of metabolizing enzymes, particularly those belonging to the CYP1 family [, ].
Q2: What is the structural characterization of this compound?
A2: this compound is a polycyclic aromatic quinone (PAQ) consisting of a chrysene backbone with two ketone groups at the 1 and 4 positions. Its molecular formula is C18H10O2 and its molecular weight is 258.27 g/mol []. While specific spectroscopic data isn't detailed in the provided abstracts, PAQs are generally characterized using techniques like UV-Vis spectroscopy, Infrared spectroscopy, and Mass Spectrometry.
Q3: What is known about the environmental impact and degradation of this compound?
A3: While specific details on the ecotoxicological effects of this compound aren't provided in the abstracts, research suggests that its presence in the environment is linked to photochemical processes []. Specifically, it can be generated through the photooxidation of chrysene, particularly in the presence of a smectite clay []. This process highlights a potential pathway for this compound formation and its subsequent introduction into ecosystems.
Q4: What analytical methods are commonly used to characterize and quantify this compound?
A4: Researchers utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) for both qualitative and quantitative analysis of this compound in environmental samples, such as particulate matter [, ]. This technique allows for the separation and identification of this compound from complex mixtures and provides information about its abundance.
Q5: How does the structure of this compound relate to its activity?
A5: Research indicates a structure-activity relationship for the estrogenic/antiestrogenic activities of PAQs like this compound []. Factors such as the length-to-breadth ratios of the molecule and the spatial arrangement of the carbonyl group appear to influence their interactions with the estrogen receptor. Specifically, this compound and 5,6-Chrysenequinone displayed the strongest antiestrogenic activities among the tested PAQs [].
Q6: What is the toxicological profile of this compound?
A6: Studies in a lupus-prone mouse model (FcgRIIb-/-) suggest that exposure to this compound can exacerbate lupus characteristics [, ]. This effect is attributed to the compound's ability to activate the AhR, leading to enhanced inflammatory responses in these mice []. While this research provides valuable insights, it's important to note that further studies are needed to fully elucidate the toxicological implications of this compound in various biological systems.
Q7: Has this compound been investigated in any in vitro or in vivo models?
A7: Yes, this compound has been investigated in both in vitro and in vivo settings. In vitro studies utilizing rat H4IIE cells demonstrated that this compound exhibits a strong potential to induce the expression of CYP1 family genes, similar to its parent PAH, dibenz[a,h]anthracene []. In vivo studies using a lupus-prone mouse model (FcgRIIb-/-) showed that administration of this compound worsened lupus severity, highlighting its potential to exacerbate autoimmune responses [, ]. These studies collectively underscore the biological activity of this compound and its relevance in understanding disease mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






